Pregn-4-ene-3,20-dione hydrochloride

Description

Overview of Pregnane (B1235032) Scaffold in Steroid Chemistry

The pregnane scaffold is a fundamental structural framework in the field of steroid chemistry. wikipedia.org Characterized by a 21-carbon skeleton, this tetracyclic hydrocarbon forms the backbone for a vast array of biologically significant molecules. wikipedia.org Steroids built upon the pregnane framework, known as pregnane steroids, are involved in a multitude of physiological processes. The core structure, derived from a gonane, can exist in different stereochemical configurations, primarily the 5α-pregnane and 5β-pregnane series, which lead to a diverse range of metabolites and active hormones. wikipedia.org This scaffold is the parent structure for critical classes of steroids, including progestogens, corticosteroids (both glucocorticoids and mineralocorticoids), and is a key intermediate in the biosynthesis of androgens and estrogens. wikipedia.org The versatility of the pregnane skeleton allows for various functional groups to be attached at different positions, leading to a wide spectrum of biological activities. researchgate.netnih.gov

Academic Relevance of Pregn-4-ene-3,20-dione (Progesterone) in Chemical and Biological Research

Pregn-4-ene-3,20-dione, universally known as progesterone (B1679170), is the most biologically significant pregnane steroid. wikipedia.orgnih.gov Its name, meaning "promoting gestation," points to its critical role in the female reproductive cycle, including the preparation of the uterus for implantation and the maintenance of pregnancy. nih.govnih.gov However, its importance extends far beyond gestation. Progesterone is a crucial metabolic intermediate in the synthesis of other vital steroid hormones, such as cortisol, aldosterone, testosterone (B1683101), and estradiol. nih.govresearchgate.net

In academic research, progesterone is a subject of intense study across various disciplines. Its neuroprotective effects have been investigated, showing potential in the context of traumatic brain injury. nih.gov Furthermore, its role in the immune system, bone metabolism, and even in the development of certain cancers is actively being explored. nih.govnih.govmdpi.com The wide-ranging physiological and pharmacological effects of progesterone make it a molecule of profound interest in medicinal chemistry, endocrinology, and molecular biology. mdpi.commdpi.com

Rationale for Studying Hydrochloride Salt Forms in Chemical Biology and Research Applications

In pharmaceutical and chemical biology research, converting a parent compound into a salt form is a common and often necessary strategy. The formation of a hydrochloride (HCl) salt is particularly prevalent for several key reasons. quora.compharmainfonepal.com This process is typically applied to molecules containing a basic functional group, most commonly an amine. reddit.comstackexchange.com

The primary motivations for creating hydrochloride salts include:

Enhanced Solubility: Many organic compounds, particularly those with larger, nonpolar structures, have poor solubility in water. Converting a basic drug into its hydrochloride salt introduces an ionic character, which significantly improves its dissolution in aqueous media, including physiological fluids. quora.compharmainfonepal.com This enhanced solubility is often crucial for bioavailability.

Improved Stability: Hydrochloride salts can exhibit greater chemical stability and a longer shelf-life compared to their freebase forms. The protonation of a basic group can protect it from oxidative degradation. pharmainfonepal.comsciencemadness.org

Ease of Handling and Formulation: The salt form of a compound is often a crystalline solid that is easier to purify, handle, and formulate into solid dosage forms like tablets and capsules, compared to a freebase which might be an oil or a less stable solid. pharmainfonepal.comreddit.com

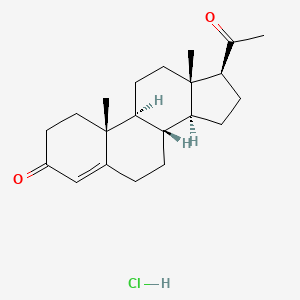

The IUPAC name for Progesterone is Pregn-4-ene-3,20-dione. wikipedia.orgepa.gov The chemical structure of progesterone consists of a four-ring steroid core with ketone groups at positions C3 and C20, and a double bond between C4 and C5. nih.gov Critically, this molecule lacks a basic nitrogen atom (an amine group) or other sufficiently basic site that can be protonated to form a stable hydrochloride salt. Therefore, the formation of "Pregn-4-ene-3,20-dione hydrochloride" is chemically unfavorable and not a standard method for modifying this steroid. Research on progesterone and its derivatives focuses on other modifications to alter its properties, but not the formation of a hydrochloride salt. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H31ClO2 |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;hydrochloride |

InChI |

InChI=1S/C21H30O2.ClH/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;/h12,16-19H,4-11H2,1-3H3;1H/t16-,17+,18-,19-,20-,21+;/m0./s1 |

InChI Key |

IZVGNUOKOZDHJP-XPHHJCFDSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.Cl |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.Cl |

Origin of Product |

United States |

Synthesis and Chemical Transformations of Pregn 4 Ene 3,20 Dione Hydrochloride

Methodologies for the Preparation of Pregn-4-ene-3,20-dione Hydrochloride

The preparation of a hydrochloride salt from a neutral ketone like Pregn-4-ene-3,20-dione presents a unique chemical challenge due to the low basicity of its carbonyl functional groups.

The formation of a salt requires an acid-base reaction. In Pregn-4-ene-3,20-dione, the only potential basic sites are the lone pairs of electrons on the oxygen atoms of the C3 and C20 ketone groups. Ketones are exceedingly weak bases; their conjugate acids, protonated ketones or oxonium ions, are highly acidic and typically unstable.

Therefore, the formation of a stable, isolable hydrochloride salt of Pregn-4-ene-3,20-dione is not a standard procedure and is thermodynamically unfavorable in the presence of protic solvents like water. However, under specific, strictly anhydrous conditions, it is theoretically possible to protonate a ketone. The general strategy involves:

Dissolving the parent steroid, Pregn-4-ene-3,20-dione, in a suitable anhydrous, non-protic solvent such as diethyl ether, dioxane, or dichloromethane.

Introducing a strong acid in a non-aqueous form, typically by bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an anhydrous solvent. google.comgoogle.com

Precipitation of the resulting salt, if it is insoluble in the chosen solvent system. The process must be carried out at low temperatures to minimize degradation.

This approach is analogous to methods used to form salts of other weakly basic organic compounds. nih.gov The resulting product would be highly sensitive to moisture, readily hydrolyzing back to the parent ketone.

Optimizing the synthesis of a this compound derivative would focus on maximizing the yield and stability of this challenging salt formation. Key parameters for optimization include:

Solvent Selection: The choice of solvent is critical. It must be able to dissolve the parent steroid without reacting with the strong acid. A low-polarity solvent may favor the precipitation of the salt once formed.

Temperature Control: The reaction should be conducted at low temperatures (e.g., 0 °C to -78 °C) to enhance the stability of the protonated ketone intermediate and prevent potential side reactions or degradation.

Reagent Purity: Both the starting steroid and the hydrogen chloride must be exceptionally dry. Any trace of water will prevent the salt from forming and lead to hydrolysis.

Isolation and Handling: The isolation process would require filtration under an inert, dry atmosphere (e.g., nitrogen or argon). The resulting solid must be stored under strictly anhydrous conditions.

Given the inherent instability, such salts are more likely to be transient intermediates in a reaction sequence rather than final, isolated products.

Derivatization of Pregn-4-ene-3,20-dione and its Hydrochloride Analogues

Chemical modification of the Pregn-4-ene-3,20-dione scaffold is a rich field of study, aimed at creating analogues with altered biological activities. These derivatizations can occur at various positions on the steroid nucleus and side chain.

Numerous synthetic routes have been developed to modify the progesterone (B1679170) structure. These modifications can introduce new functional groups that alter the molecule's properties. Key examples of such derivatizations include hydroxylation, acetylation, and the introduction of heterocyclic moieties. tandfonline.comnih.gov The presence of a hydroxyl group at C-17, for instance, leads to a loss of progestational activity, whereas subsequent acetylation can restore or even enhance it. tandfonline.com

| Modification | Position(s) | Synthetic Approach | Example Product | Reference |

|---|---|---|---|---|

| Hydroxylation | C-17α | Reaction of a trifluoroacetate (B77799) ester intermediate with formic or acetic acid in the presence of a mercury salt catalyst. | 17α-hydroxypregn-4-ene-3,20-dione | google.com |

| Hydroxylation | C-18, C-21 | Reaction of an 18-hydroxypregnan-20-one hemiacetal with lead tetra-acetate or electrophilic bromine, followed by hydrolysis. | 18,21-dihydroxypregn-4-ene-3,20-dione | rsc.org |

| Acetoxylation | C-21 | Treatment of a 21-hydroxy derivative with an acetylating agent. | Deoxycorticosterone 21-acetate | nih.gov |

| Dehydrogenation | C-6, C-7 | Reaction with chloranil (B122849) in a solvent mixture such as butanone and water. | Pregna-4,6-diene-3,20-dione | chemicalbook.com |

| Heterocyclic Addition | C-21 | Synthesis from 16-dehydropregnenolone (B108158) acetate (B1210297) to introduce triazole or imidazole (B134444) moieties at the C-21 position. | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | nih.gov |

| Oximation | C-3, C-20 | Reaction of progesterone with hydroxylamine (B1172632) hydrochloride to form dioximes. | Pregn-4-ene-3E,20E-dioxime | researchgate.net |

The biological activity of steroid derivatives is highly dependent on their three-dimensional structure. The pregnane (B1235032) skeleton is a rigid, complex structure with multiple chiral centers. Therefore, controlling the stereochemistry during synthesis is paramount. researchgate.net

Steroid nomenclature uses the α and β designations to denote the orientation of substituents at these chiral centers. wikipedia.org A substituent below the plane of the ring system is designated as α, while one above the plane is designated as β. Synthetic reactions must be designed to be highly stereoselective to yield the desired isomer. This is often achieved through:

Sterically Hindered Reagents: Using bulky reagents that can only approach the steroid nucleus from the less hindered face.

Substrate Control: The existing stereochemistry of the steroid molecule can direct incoming reagents to a specific face.

Chiral Catalysts: Employing asymmetric catalysts that can create a chiral environment, favoring the formation of one stereoisomer over another.

For example, the catalytic hydrogenation of a double bond in the steroid ring system can yield different stereoisomers depending on the catalyst and reaction conditions used. researchgate.net

Isotopically labeled analogues of Pregn-4-ene-3,20-dione are indispensable tools in biomedical and clinical research, particularly for quantitative analysis using mass spectrometry (MS). isotope.comsigmaaldrich.com By replacing certain hydrogen atoms with deuterium (B1214612) (D or ²H) or carbon atoms with ¹³C, a chemically identical molecule with a higher mass is created.

These labeled compounds serve as ideal internal standards for MS-based assays. When added to a biological sample (e.g., serum or plasma), the labeled standard co-elutes with the natural (unlabeled) analyte during chromatography and exhibits identical ionization behavior in the mass spectrometer. The known concentration of the added standard allows for precise quantification of the endogenous analyte by comparing their respective signal intensities.

| Compound Name | Isotopic Label(s) | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Reference |

|---|---|---|---|---|---|

| Pregn-4-ene-3,20-dione-d9 | Deuterium (D) | C₂₁D₉H₂₁O₂ | 323.52 | Internal standard for clinical mass spectrometry, metabolomics. | isotope.comsigmaaldrich.com |

| Pregn-4-ene-3,20-dione-¹³C₃ | Carbon-13 (¹³C) | ¹³C₃C₁₈H₃₀O₂ | 317.44 | Internal standard for MS/MS screening, metabolic research. | eurisotop.com |

The synthesis of these labeled compounds involves introducing the isotopes at specific, stable positions within the molecule that are not susceptible to exchange during sample preparation or analysis.

Novel Synthetic Methodologies for Pregn-4-ene-3,20-dione and its Analogs

Pregn-4-ene-3,20-dione, commonly known as progesterone, is a crucial steroid hormone. While it is not typically synthesized or formulated as a hydrochloride salt due to its chemical nature, extensive research has focused on developing novel and efficient synthetic routes to progesterone and its analogs. These advancements aim to improve yield, reduce environmental impact, and utilize more accessible starting materials.

Recent innovations in the synthesis of progesterone have moved away from traditional multi-step processes towards more streamlined and cost-effective methods. One notable approach utilizes readily available plant sterols, such as those obtained from fermentation processes, as starting materials. This strategy is economically and environmentally advantageous compared to previous methods that relied on less abundant precursors. google.com

A novel process starts with (20S)-20-hydroxymethylpregna-4-ene-3-one, a product of phytosterol fermentation. This method involves an oxidation step using a dimethyl sulfide/N-chlorosuccinimide mixture, followed by an oxidative decarboxylation reaction. This process is noted for its simplicity and high yield, reportedly reaching up to 80%. google.com

The following table summarizes key aspects of these novel synthetic methodologies for progesterone.

Interactive Data Table: Novel Synthetic Methodologies for Progesterone

| Starting Material | Key Reagents/Catalysts | Key Reactions | Overall Yield (%) | Reference |

| (20S)-20-hydroxymethylpregna-4-ene-3-one | Dimethyl sulfide, N-chlorosuccinimide, DBU, Cu(OAc)2·H2O, 2,2'-dipyridine | Oxidation, Oxidative Decarboxylation | Up to 80 | google.com |

| Compound from phytosterol fermentation (Formula II) | Boron trifluoride diethyl etherate, Potassium permanganate, Sodium periodate | Elimination, Oxidation | > 80 | google.com |

| 17α-hydroxyl progesterone | Lewis acid, Raney's nickel/Palladium charcoal/Platinum oxide, Hydrogen | Elimination, Reduction | Not specified | google.com |

Research has also focused on the synthesis of various progesterone analogs with potential therapeutic applications. For instance, the synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione ('18-hydroxy-deoxycorticosterone') has been achieved from an 18-hydroxypregnan-20-one derivative. This process involves the introduction of an acetoxy or bromo substituent at the C-21 position, followed by alkaline hydrolysis. rsc.org Similarly, 11β,18,21-trihydroxypregn-4-ene-3,20-dione ('18-hydroxy-corticosterone') has been synthesized from 3β-acetoxypregn-5-ene-11,20-dione through a series of intermediates. rsc.org

The synthesis of other analogs, such as 17α-hydroxy-pregn-4-en-3,20-dione, has been optimized for industrial-scale production. One process starts from 17-oxo-androstanes and utilizes a reaction with formic acid and triethylamine, followed by treatment with hydrochloric acid and methyl alcohol. google.com

The table below details the synthesis of specific progesterone analogs.

Interactive Data Table: Synthesis of Progesterone Analogs

| Target Analog | Starting Material | Key Reagents/Steps | Reference |

| 18,21-dihydroxypregn-4-ene-3,20-dione | 18-hydroxypregnan-20-one derivative | Lead tetra-acetate or electrophilic bromine source, alkaline hydrolysis | rsc.org |

| 11β,18,21-trihydroxypregn-4-ene-3,20-dione | 3β-acetoxypregn-5-ene-11,20-dione | Conversion to 3β-acetoxy-18,20-epoxy-20-hydroxypregn-5-en-11-one intermediate | rsc.org |

| 17α-hydroxy-pregn-4-en-3,20-dione | 17-oxo-androstanes | Formic acid, triethylamine, hydrochloric acid, methyl alcohol | google.com |

These novel methodologies represent significant progress in the field of steroid synthesis, offering more efficient and sustainable routes to progesterone and its structurally diverse analogs.

Physicochemical Stability Research of Pregn 4 Ene 3,20 Dione Hydrochloride

Degradation Kinetics and Pathways of Pregn-4-ene-3,20-dione (Progesterone)

The degradation of progesterone (B1679170) is influenced by various stress factors, leading to the formation of several degradation products. Forced degradation studies, which intentionally stress the compound, are used to understand its intrinsic stability and degradation pathways.

Under hydrolytic stress (acidic and basic conditions), oxidative stress, and photolytic stress, progesterone can undergo several reactions. The primary chromophore in the progesterone molecule is the α,β-unsaturated ketone group in the A-ring, which is susceptible to photochemical reactions. researchgate.net

Key degradation pathways identified in research include:

Photodegradation: Exposure to UV light (both monochromatic at 254 nm and polychromatic at >290 nm) can lead to isomerization, enolization, oxidation, and hydration. This results in various photoproducts, including lumiketone, cyclopentenone, and spiro-hydration products. researchgate.netscirp.org In some studies, an open-cycle photoproduct at the C4 position has also been proposed. scirp.org

Bacterial Degradation: Certain bacteria can degrade progesterone through a Baeyer-Villiger monooxygenation reaction, converting progesterone into testosterone (B1683101) acetate (B1210297). This is a key step that channels progesterone into the 9,10-seco degradation pathway for mineralization. nih.gov

Oxidative Degradation: Progesterone is susceptible to oxidation, which can lead to the formation of hydroxylated by-products. researchgate.netresearchgate.net

The rate of degradation follows pseudo-first-order kinetics under specific photocatalytic conditions. nih.gov The degradation pathways are complex, and numerous minor degradation products can be formed depending on the specific stress conditions.

Factors Influencing the Stability of the Compound

pH Effects on Chemical Stability

The stability of progesterone in solution is influenced by pH. While the molecule itself is relatively stable in neutral aqueous solutions, it can undergo degradation under strong acidic or alkaline conditions.

Forced degradation studies typically employ acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions to induce and identify potential degradation products. researchgate.net While detailed kinetic data on pH-dependent degradation in solution is limited in the provided literature, it is understood that extreme pH values can facilitate hydrolysis and other degradation reactions. One study noted that in cocrystal form, a decrease in pH to 1.2 disrupted the hydrogen bond interactions in a progesterone-isophthalic acid cocrystal, affecting its solubility profile. nih.gov This suggests that highly acidic environments can influence the intermolecular interactions of progesterone derivatives.

Influence of Environmental Parameters on Solid-State Stability (e.g., temperature, humidity, light)

The solid-state stability of progesterone is crucial for its storage and handling in research settings. It is generally stable in air but is sensitive to light. nih.gov

Temperature: Progesterone is a crystalline solid that is stable at room temperature and when refrigerated. caymanchem.com However, elevated temperatures can affect its stability. Accelerated stability studies on compounded tablets have been conducted at high temperatures, such as 60°C, to predict long-term stability. researchgate.net One study on two polymorphic forms of progesterone found that while both forms showed no chemical degradation at 40°C for 3 months, they have different thermal decomposition behaviors, with one form being more thermally stable than the other. researchgate.net

Humidity: High humidity can impact the stability of progesterone formulations. Accelerated stability testing often involves high relative humidity (RH), such as 75% RH. researchgate.net Studies have shown that progesterone in a rapid-dissolving tablet formulation remained stable for 6 months under accelerated conditions of 60°C and 75% RH. researchgate.net The polymorphic form of progesterone was also found to be stable after 3 months of exposure to 40°C/75% RH. researchgate.net

Light: Progesterone is known to be sensitive to light. nih.gov It should be stored in light-resistant containers to prevent photodegradation. nih.gov Direct photolysis occurs under both UV and simulated sunlight, leading to a variety of photoproducts through mechanisms like isomerization and oxidation. researchgate.netscirp.org

| Parameter | Condition | Observation | Citation |

|---|---|---|---|

| Temperature | -20°C | Stable for ≥ 4 years as a crystalline solid. | caymanchem.com |

| Temperature/Humidity | 40°C / 75% RH | Polymorphic form maintained crystal structure after 3 months. | researchgate.net |

| Temperature/Humidity | 60°C / 75% RH | Compounded tablets remained stable for 6 months. | researchgate.net |

| Light | UV (254 nm & >290 nm) | Undergoes direct photodegradation leading to various by-products. | researchgate.netscirp.org |

Compatibility Studies with Research Solvents and Media

Progesterone is a hydrophobic steroid hormone with very low solubility in water (approximately 7-9 µg/mL). mdpi.comresearchgate.net Its solubility is significantly higher in organic solvents.

Common Solvents: Progesterone is soluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetonitrile (B52724), with a solubility of approximately 1 mg/mL. caymanchem.com It is also soluble in acetone (B3395972) and dioxane. nih.gov Stock solutions for research are typically prepared in these solvents. For cell culture applications, stock solutions are often prepared in ethanol and then diluted into the culture medium, ensuring the final ethanol concentration is low (e.g., <0.1%) to avoid cell toxicity. stemcell.com

Stability in Solution: While information on the long-term stability of progesterone in various organic solvents is not extensively detailed in the provided search results, it is general practice to prepare stock solutions fresh or store them at low temperatures (e.g., -20°C) as aliquots to prevent degradation and solvent evaporation. stemcell.com One study noted that a progesterone solution in methanol was used to prepare samples for stability testing of oral tablets. researchgate.net

| Solvent/Medium | Solubility/Compatibility | Citation |

|---|---|---|

| Water | Practically insoluble (~7-9 µg/mL) | mdpi.comresearchgate.net |

| Ethanol | Soluble (~1 mg/mL) | caymanchem.com |

| Methanol | Soluble (~1 mg/mL) | caymanchem.com |

| Acetonitrile | Soluble (~1 mg/mL) | caymanchem.com |

| Acetone | Soluble | nih.gov |

| Dioxane | Soluble | nih.gov |

Methodological Approaches for Stability Assessment in Research Settings

Chromatographic Techniques for Purity and Degradant Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used to develop stability-indicating methods for progesterone. These methods are essential for separating the intact compound from its impurities and degradation products, allowing for accurate quantification and purity assessment.

HPLC Methods: Reversed-phase HPLC (RP-HPLC) with a C8 or C18 column is commonly employed. nih.govlongdom.org Detection is typically performed using a UV detector, with the maximum absorbance (λmax) for progesterone around 241 nm. nih.govresearchgate.net The mobile phase often consists of a mixture of a buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol. nih.govlongdom.org These methods are validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision to prove their stability-indicating nature. nih.govlongdom.org

UPLC Methods: UPLC offers faster analysis times and higher resolution compared to traditional HPLC, which is advantageous for complex mixtures of degradation products. UPLC systems, often coupled with mass spectrometry (MS), provide a powerful tool for separating and identifying degradants formed during stress testing. researchgate.netnih.gov A UPLC-MS/MS method using a C18 column has been developed for the sensitive quantitation of progesterone and other hormones, with analysis times as short as 6.5 minutes. nih.gov

These chromatographic methods are crucial for performing forced degradation studies and establishing the shelf-life of progesterone-containing formulations. nih.gov

Spectroscopic Methods for Structural Integrity Monitoring (e.g., UV, MS)

There is no specific Ultraviolet (UV) or Mass Spectrometry (MS) data available in the reviewed literature for Pregn-4-ene-3,20-dione hydrochloride. For the parent compound, Progesterone, UV spectroscopic analysis typically shows a maximum absorption wavelength (λmax) characteristic of its α,β-unsaturated ketone structure. Mass spectrometry would confirm the molecular weight of the free base. However, for the hydrochloride salt, these spectral characteristics would be expected to be influenced by the presence of the hydrochloride moiety, and specific studies confirming these details are absent.

Crystallographic and Thermal Analysis of Salt Forms (e.g., X-ray powder diffraction)

Detailed crystallographic data, such as that obtained from X-ray Powder Diffraction (XRPD), for this compound could not be located. Such analysis is crucial for identifying the solid-state form of the salt, including its crystal lattice parameters and whether it exists in a crystalline or amorphous state. This information is fundamental to understanding the stability of the compound.

Similarly, thermal analysis data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) is not available for the hydrochloride salt. These methods are essential for determining key thermal properties such as melting point, decomposition temperature, and the presence of solvates, all of which are critical indicators of the compound's stability. While Progesterone itself has well-documented thermal properties, these are not transferable to its salt form.

Molecular Interactions and Receptor Binding Studies of Pregn 4 Ene 3,20 Dione Hydrochloride and Its Derivatives in Vitro and Non Human Models

In Vitro Binding Affinities to Steroid Receptors

The biological activity of Pregn-4-ene-3,20-dione and its derivatives is initiated by their binding to various steroid receptors. The affinity and selectivity of this binding determine the subsequent cellular response.

Pregn-4-ene-3,20-dione is a potent agonist for the nuclear progesterone (B1679170) receptor (nPR). abmole.com The nPR exists as two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct functional activities. tandfonline.comnih.gov Progesterone binds to both PR-A and PR-B with high affinity, initiating conformational changes that lead to the regulation of target gene expression. tandfonline.com In one study, progesterone demonstrated half-maximal effective concentration (EC50) values of 7.7 nM for human PR-A and 8.0 nM for human PR-B. wikipedia.org

In addition to the classic nuclear receptors, progesterone and its derivatives also interact with membrane progesterone receptors (mPRs), which mediate rapid, non-genomic effects. researchgate.netnih.gov The binding affinity of progesterone derivatives can differ significantly between nPRs and mPRs, suggesting structural differences in their ligand-binding pockets. researchgate.net For instance, certain synthetic progesterone derivatives with modifications like a 19-hydroxyl group and a removed 3-keto group show high selectivity for mPRs with almost no affinity for nPRs. researchgate.net

Table 1: In Vitro Binding Affinities of Progesterone and Derivatives to Progesterone Receptors

| Compound | Receptor Type | Cell Line/System | Binding Affinity (IC50/Kd) | Relative Binding Affinity (RBA %) |

|---|---|---|---|---|

| Progesterone (Pregn-4-ene-3,20-dione) | nPR | Human | Kd: 1 nM abmole.com | 100% (Reference) |

| 18a-methylprogesterone | nPR | MCF-7 cells | IC50: 37.2 nM | 20.8% nih.gov |

| 19-methylene-progesterone | nPR | MCF-7 cells | IC50: 60.1 nM | 12.9% nih.gov |

| LS-01 (19-hydroxy-pregn-4-en-20-one) | nPR | Rat uterine cytosol | Almost no affinity | N/A researchgate.net |

| LS-01 (19-hydroxy-pregn-4-en-20-one) | mPR | BxPC3 cells | High selectivity | N/A researchgate.net |

The interaction of Pregn-4-ene-3,20-dione with the androgen receptor (AR) is a subject of some debate in scientific literature. wikipedia.org Some studies have reported that progesterone can bind to the AR, potentially exerting both agonistic and antagonistic effects. wikipedia.org However, other research indicates very low or no significant affinity for the AR. wikipedia.org

Certain derivatives of progesterone have shown a clearer ability to bind to the AR. For example, studies on compounds like 3,20-dioxopregna-4-ene-17α-yl acetate (B1210297) and 17α-hydroxypregn-4-ene-3,20-dione demonstrated that they do bind to the androgen receptor. nih.gov These interactions are significant as they can lead to antiandrogenic effects, not necessarily by direct antagonism at the receptor, but by inhibiting the enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov

Progesterone and its derivatives are known to cross-react with other members of the nuclear receptor superfamily, which can lead to a broader range of biological effects.

Glucocorticoid Receptor (GR) : Progesterone exhibits a notable affinity for the GR. wikipedia.org Some synthetic progestins with a pregnane (B1235032) structure, such as medroxyprogesterone (B1676146) acetate and megestrol (B1676162) acetate, show considerable binding affinity to the GR, reaching 42% and 46% of the affinity of dexamethasone, respectively. nih.gov This binding can elicit glucocorticoid-like effects in various cell types. nih.gov

Mineralocorticoid Receptor (MR) : Progesterone is a potent antagonist of the mineralocorticoid receptor, which contributes to its physiological effects. wikipedia.org

Pregnane X Receptor (PXR) : PXR is a nuclear receptor that acts as a sensor for a wide array of endogenous and exogenous compounds, including steroids. nih.gov Progesterone can bind to and activate PXR, leading to the regulation of genes involved in the metabolism and clearance of various substances. nih.gov

Structure-Activity Relationship (SAR) Studies of Pregn-4-ene-3,20-dione Hydrochloride Derivatives on Receptor Modulation

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the Pregn-4-ene-3,20-dione scaffold influence its binding to and modulation of steroid receptors. These studies guide the design of synthetic progestins with specific desired activities. tandfonline.com

Key findings from SAR studies include:

Modifications at C-17 : The substitution at the C-17 position is critical for progestational activity. Adding a hydroxyl group at C-17 leads to a loss of activity, whereas an acetoxy group enhances the effect. tandfonline.comtandfonline.com Furthermore, introducing an ethynyl (B1212043) group at C-17 on a testosterone skeleton can diminish androgenic effects while boosting progestational activity. tandfonline.com Aromatic esters at C-17 have been shown to enhance the relative binding activity for the progesterone receptor. tandfonline.com

Modifications at C-11 : Substitutions at the C-11 position can have significant effects. For example, the compound RU486 (mifepristone), a potent PR antagonist, features an 11-β-dimethylaminophenyl group. tandfonline.comtandfonline.com

Modifications to Ring A : Increasing the electronegativity of ring A, for instance by adding a chlorine or bromine atom at C-4, can produce a major inhibitory activity for 5α-reductase type 1. nih.gov

Removal of Carbonyl Groups : The absence of the 20-keto group, as seen in 13-acetyl-18-norpregn-4-en-3-one, can result in a loss of all affinity for membrane progesterone receptors (mPRα), a phenomenon not observed with nuclear progesterone receptors. nih.gov

Table 2: Summary of Structure-Activity Relationships for Progesterone Derivatives

| Modification Site | Modification | Effect on Receptor Activity/Binding |

|---|---|---|

| C-17 | Hydroxyl group addition | Loss of progestational activity tandfonline.comtandfonline.com |

| C-17 | Acetoxy group addition | Enhanced progestational effect tandfonline.comtandfonline.com |

| C-17 | Aromatic ester addition | Enhanced PR binding activity tandfonline.com |

| C-11 | Dimethylaminophenyl group addition | Can confer antagonistic activity (e.g., RU486) tandfonline.comtandfonline.com |

| Ring A (C-4) | Halogen (Cl, Br) addition | Increased inhibitory activity for 5α-reductase type 1 nih.gov |

| C-20 | Removal of keto group | Loss of affinity for mPRα nih.gov |

Mechanistic Studies of Ligand-Receptor Complex Formation in Non-Human Biological Systems (e.g., animal prostate, mammary gland)

In non-human biological systems, the binding of a ligand like progesterone to its receptor initiates a cascade of molecular events. nih.gov Upon binding, the progesterone receptor (PR), which is initially part of an inactive multiprotein chaperone complex, undergoes a significant conformational change. nih.gov This change causes the dissociation of chaperone proteins and allows the receptor to dimerize. nih.gov

The activated ligand-receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. nih.gov This binding event, in conjunction with the recruitment of various coactivators and general transcription factors, modulates the rate of transcription of these genes. nih.govnih.gov

Studies in animal models have demonstrated these mechanisms in various tissues:

Mammary Gland : In the mammary glands of mice, progesterone-PR complexes are crucial for directing the formation of lobular-alveolar structures, essential for lactation. nih.gov

Endometrium : In the endometrium of cycling mice, PR antagonists have been shown to inhibit endometrial secretion, demonstrating the receptor's role in preparing the uterus for pregnancy. tandfonline.com

Prostate : In the hamster prostate, derivatives of progesterone that inhibit 5α-reductase and/or bind to the androgen receptor have been shown to decrease the weight of the prostate gland, highlighting the interplay between steroid hormone pathways in this tissue. nih.govnih.gov

Methodologies for Assessing Receptor Binding and Functional Activity in Vitro

A variety of in vitro methodologies are employed to quantify the binding of ligands to steroid receptors and to assess their subsequent functional activity.

Competitive Binding Assays : These are fundamental for determining the binding affinity of a compound. The assay involves competing a non-labeled test compound (like a progesterone derivative) against a radiolabeled ligand (e.g., [3H]progesterone or a specific synthetic ligand like [3H]Org 2058) for binding to a preparation of receptors, often from a source like rat uterine cytosol. researchgate.net By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), the relative binding affinity can be calculated. nih.gov

Cell Culture Assays (Transactivation Assays) : These assays measure the functional consequence of receptor binding. nih.gov They typically use a cell line (e.g., human breast cancer cells like MCF-7) that has been engineered to contain a reporter gene linked to a promoter with hormone response elements. nih.gov When a ligand activates the receptor, the receptor-ligand complex binds to the response element and drives the expression of the reporter gene (e.g., luciferase), which can be easily quantified. This allows researchers to determine if a compound acts as an agonist or an antagonist.

Mammalian Two-Hybrid Assays : This technique is used to study the hormone-dependent interactions between different domains of a receptor or between the receptor and co-activator proteins. oup.com It can reveal how different ligands influence the recruitment of essential co-regulatory proteins.

Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays can be used to monitor protein-protein interactions in real-time within living cells. nih.gov For example, it can be used to measure the inhibition of coactivator binding to a steroid receptor in the presence of a test compound. nih.gov

Enzyme Inhibition Assays : To study interactions with enzymes like 5α-reductase, in vitro assays measure the ability of a compound to inhibit the conversion of a substrate (e.g., testosterone) to its product (DHT) in a tissue preparation, such as homogenates from human prostate tissue. nih.gov

Metabolic Transformations of Pregn 4 Ene 3,20 Dione and Its Hydrochloride Analogues in Non Human and in Vitro Systems

Identification of Metabolic Pathways in Model Organisms (e.g., microbial transformations)

Microorganisms serve as versatile models for studying the metabolic pathways of steroids due to their diverse enzymatic capabilities. Bacteria and fungi can perform highly specific and efficient transformations of the progesterone (B1679170) molecule, often mirroring mammalian metabolism. These transformations include hydroxylation, hydrogenation, dehydrogenation, and side-chain degradation. researchgate.net

Several bacterial and fungal species have been identified for their ability to transform progesterone. For instance, strains of Bacillus and Aspergillus are known to hydroxylate progesterone at various positions. Bacillus subtilis can produce monohydroxylated metabolites such as 20α-hydroxyprogesterone, 6β-hydroxyprogesterone, and 6α-hydroxyprogesterone. aensiweb.com Fungi like Aspergillus niger are particularly efficient at 11α-hydroxylation, a key step in the industrial production of corticosteroids. aensiweb.comscispace.com This organism can convert progesterone into 11α-hydroxyprogesterone and subsequently into 6β,11α-dihydroxyprogesterone. aensiweb.comikifp.edu.pl

The bacterium Streptomyces roseochromogenes contains a cytochrome P450 system that hydroxylates progesterone first to 16α-hydroxyprogesterone and then to 2β,16α-dihydroxyprogesterone. nih.gov Another bacterium, Nocardioides simplex, is utilized for its ability to introduce a double bond at the C1-C2 position (1(2)-dehydrogenation) of the steroid ring, in addition to carrying out deacetylation and reduction reactions on progesterone analogues. researchgate.netnih.govbenthamdirect.com Studies using bacteria isolated from swine wastewater, including Bacillus sp., have demonstrated that progesterone can be effectively biotransformed under oxic conditions, with a half-life of approximately 11.6 hours. researchgate.netnih.govbohrium.com

| Microorganism | Transformation Type | Major Metabolite(s) | Reference |

|---|---|---|---|

| Aspergillus niger | Hydroxylation | 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | aensiweb.com |

| Bacillus subtilis | Hydroxylation | 20α-hydroxyprogesterone, 6β-hydroxyprogesterone, 6α-hydroxyprogesterone | aensiweb.com |

| Streptomyces roseochromogenes | Hydroxylation | 16α-hydroxyprogesterone, 2β,16α-dihydroxyprogesterone | nih.gov |

| Mucor racemosus | Hydroxylation | 11α-hydroxyprogesterone | scispace.com |

| Nocardioides simplex | Dehydrogenation, Deacetylation | Pregna-1,4,9(11)-triene derivatives | nih.gov |

| Bacillus sp. (from swine wastewater) | Degradation/Biotransformation | Various transformation products via hydroxylation, hydrogenation, etc. | researchgate.netnih.gov |

Enzymatic Biotransformations by Steroid-Modifying Enzymes (e.g., 5α-reductase, hydroxylases)

The biotransformation of progesterone is governed by a range of steroid-modifying enzymes. Key among these are reductases and hydroxylases, which alter the structure and biological activity of the parent molecule. wikipedia.org

5α-Reductase: This enzyme plays a critical role by catalyzing the irreversible reduction of the double bond between C4 and C5 in the A-ring of progesterone. bioscientifica.com This reaction converts progesterone into 5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP). ontosight.ainih.govwikipedia.org This conversion is a primary step in one of the major metabolic pathways for progesterone. wikipedia.orgnih.gov Two main types of 5α-reductase exist, Type 1 and Type 2, which are found in various tissues and exhibit the ability to metabolize progesterone. ontosight.ai

Hydroxylases: A variety of hydroxylase enzymes, many of which are part of the cytochrome P450 (CYP) superfamily, introduce hydroxyl (-OH) groups at specific positions on the steroid nucleus. nih.gov This is a crucial step that increases the polarity of the molecule. scispace.com Common sites of hydroxylation for progesterone include:

6β-hydroxylation: Primarily catalyzed by CYP3A4, this is a major metabolic pathway in the liver. nih.gov

11α-hydroxylation: A transformation frequently observed in fungi, such as Aspergillus and Mucor species, and is of significant industrial importance. aensiweb.comscispace.comnih.gov

16α-hydroxylation: This reaction can be catalyzed by specific cytochrome P450 enzymes. nih.govnih.gov Studies have shown that human P450c17, in addition to its 17α-hydroxylase activity, also exhibits significant progesterone 16α-hydroxylase activity. nih.gov

17α- and 21-hydroxylation: These are key steps in the biosynthesis of corticosteroids, where progesterone serves as an intermediate. Enzymes like CYP17A1 (17α-hydroxylase) and CYP21A2 (21-hydroxylase) catalyze these reactions in steroidogenic tissues like the adrenal gland. nih.govnih.gov

Other enzymes, such as 3α/3β-hydroxysteroid oxidoreductases (HSOR) and 20α-HSO, further metabolize the products of 5α-reductase and hydroxylases, creating a wide array of metabolites like allopregnanolone (B1667786) and pregnanolone. bioscientifica.comnih.govmdpi.com

| Enzyme | Reaction Type | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| 5α-Reductase | Reduction | Progesterone | 5α-dihydroprogesterone (5α-DHP) | wikipedia.orgontosight.aiwikipedia.org |

| CYP3A4 (6β-hydroxylase) | Hydroxylation | Progesterone | 6β-hydroxyprogesterone | nih.gov |

| Fungal 11α-hydroxylase | Hydroxylation | Progesterone | 11α-hydroxyprogesterone | aensiweb.comscispace.com |

| P450c17 (CYP17A1) | Hydroxylation | Progesterone | 17α-hydroxyprogesterone, 16α-hydroxyprogesterone | nih.govnih.gov |

| 21-Hydroxylase (CYP21A2) | Hydroxylation | Progesterone | 11-Deoxycorticosterone (21-hydroxyprogesterone) | nih.gov |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction | 5α-dihydroprogesterone | Allopregnanolone (3α,5α-tetrahydroprogesterone) | nih.gov |

| 20α-Hydroxysteroid Dehydrogenase (20α-HSO) | Reduction | Progesterone | 20α-hydroxyprogesterone | bioscientifica.commdpi.com |

Role of Hydroxylation and Conjugation in Metabolite Formation

Hydroxylation is a fundamental step in the formation of progesterone metabolites. The introduction of one or more hydroxyl groups by hydroxylase enzymes drastically increases the water solubility of the steroid molecule. scispace.com This initial transformation is critical because it not only alters the biological activity of progesterone but also prepares it for subsequent conjugation reactions. researchgate.netnih.gov For example, the hydroxylation of progesterone at positions C-6, C-11, C-16, C-17, or C-21 creates more polar derivatives that can be further metabolized or excreted. aensiweb.comnih.gov

Following hydroxylation and/or reduction, progesterone metabolites often undergo conjugation, a Phase II metabolic process where a polar molecule is attached to the steroid. The principal forms of conjugation for steroid metabolites are glucuronidation and sulfation. hormonebalance.orgwikipedia.org These reactions, catalyzed by glucuronosyltransferases and sulfotransferases, respectively, further enhance water solubility, facilitating elimination from the body via bile or urine. taylorfrancis.com For example, pregnanediol (B26743), a major reduced metabolite of progesterone, is typically excreted in urine as pregnanediol glucuronide. hormonebalance.orgtaylorfrancis.com While much of the research on conjugation is focused on in vivo systems for excretion, the enzymatic machinery for these processes is present in in vitro models derived from tissues like the liver, which is a primary site for steroid conjugation. oup.com

Characterization of Metabolites and their Stereochemistry

The identification and structural elucidation of progesterone metabolites are accomplished using a combination of analytical techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and initial identification of biotransformation products. aensiweb.com Subsequent characterization to confirm the exact structure and stereochemistry of the metabolites relies on more advanced methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The stereochemistry of progesterone metabolites is of paramount importance as it dictates their biological function. Enzymatic reactions are highly stereospecific, leading to products with distinct three-dimensional configurations.

Reduction of the A-ring: 5α-reductase produces 5α-pregnanes, whereas 5β-reductase (predominant in the liver) produces 5β-pregnanes. These isomers have different molecular shapes. wikipedia.orgnih.gov

Hydroxysteroid Dehydrogenases (HSDs): The reduction of ketone groups at C-3 and C-20 by HSDs also results in stereoisomers. For example, 3α-HSD and 3β-HSD convert 5α-dihydroprogesterone into 3α-hydroxy (allopregnanolone) and 3β-hydroxy metabolites, respectively. wikipedia.orgmdpi.com Similarly, reduction at C-20 can yield 20α- or 20β-hydroxy derivatives. aensiweb.commdpi.com

The specific stereoisomer formed is critical; for instance, the 3α-hydroxy configuration on the A-ring of pregnane (B1235032) steroids is necessary for positive modulation of the GABA-A receptor in the central nervous system. mdpi.com Computer modeling and energy calculations have been used to study the stereochemical complementarity of progesterone and its metabolites, suggesting that the specific positions of functional groups in naturally occurring metabolites are not random but are optimized for particular interactions. nih.gov

In Vitro Models for Studying Pregnane Metabolism

A variety of in vitro models are employed to investigate the metabolic pathways of progesterone without the complexities of a whole organism. These systems allow for the study of specific enzymes, tissues, and reaction conditions.

Adrenal Homogenates and Microsomes: Homogenates of adrenal glands from species like mice are used to study the biosynthesis of androgens and other steroids from pregnane precursors like pregnenolone (B344588) and progesterone. nih.govnih.gov Microsomal fractions, which are rich in cytochrome P450 enzymes, are particularly useful for studying hydroxylation and oxidation reactions. Liver, adrenal, and kidney microsomes from pigs have been used to demonstrate the hydroxylation of progesterone at the C-21, 6β-, and 16α-positions and the oxidation of its side-chain. nih.gov

Cell Cultures: Primary cultures of specific cell types, such as neurons and glial cells (astrocytes and oligodendrocytes), have been used to show that 5α-reductase activity is significantly higher in neurons, while 3α-hydroxysteroid dehydrogenase is more active in type-1 astrocytes. nih.gov

Transfected Cell Lines: Heterologous expression systems, such as monkey kidney tumor (COS-1) cells transfected with a plasmid containing the cDNA for a specific human enzyme (e.g., P450c17), allow researchers to study the function of a single enzyme in isolation. This approach has been used to confirm that human P450c17 catalyzes both 17α- and 16α-hydroxylation of progesterone. nih.gov

Microbial Cultures: As detailed in section 5.1, whole-cell cultures of bacteria and fungi provide a powerful and often cost-effective in vitro system for producing specific progesterone metabolites, sometimes in high yields. aensiweb.comscispace.com These microbial systems can serve as models for mammalian metabolism and are valuable tools in the pharmaceutical industry.

Advanced Analytical and Characterization Methodologies for Pregn 4 Ene 3,20 Dione Hydrochloride in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, quantification, and purity assessment of steroid compounds. These methods offer high resolution and sensitivity for analyzing complex mixtures.

A validated reversed-phase HPLC (RP-HPLC) method has been successfully developed for the determination of Pregn-4-ene-3,20-dione in a gel formulation. researchgate.net This method demonstrates good linearity, precision, and accuracy, making it suitable for quality control. researchgate.net The chromatographic separation was achieved using a methanol-water mobile phase on a C18 column with UV detection. researchgate.net

Table 1: HPLC Method Parameters for Pregn-4-ene-3,20-dione Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Methanol (B129727):Water (75:25, v/v) |

| Column | C18 (250x4.6 mm; 10 µm) |

| Detection | UV at 254 nm |

| Linearity (r) | 0.9999 |

| Concentration Range | 25–150% of 40 µg/mL |

| Intra- & Interday Precision (RSD) | < 1% |

| Recovery | 98.61–100.76% |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantitation (LOQ) | 20 ng/mL |

This data is based on the analysis of Pregn-4-ene-3,20-dione in a gel formulation. researchgate.net

UPLC, a more recent advancement, utilizes columns with sub-2 µm particles, leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. While a specific UPLC method for Pregn-4-ene-3,20-dione hydrochloride is not detailed in the available literature, the principles of UPLC suggest that a transfer from an existing HPLC method would result in shorter analysis times and enhanced separation efficiency.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds and for identifying and quantifying impurities. When coupled with a chromatographic separation technique like HPLC or Gas Chromatography (GC), it provides a powerful analytical platform.

In the context of progesterone (B1679170) and its derivatives, HPLC-MS/MS with a triple-quadrupole tandem mass spectrometer has been used to analyze degradation products. nih.gov Full-scan spectrometry revealed that a base-catalyzed thermal degradation product of progesterone is an isomer, identified as (17α)-pregn-4-ene-3,20-dione. nih.gov This highlights the capability of MS to differentiate between isomers and identify unknown impurities.

Electron ionization mass spectrometry (EI-MS) data is available for derivatives of Pregn-4-ene-3,20-dione, such as 11α-hydroxypregn-4-ene-3,20-dione. nist.gov This technique provides characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in structural confirmation. For this compound, the mass spectrum would be expected to show a molecular ion corresponding to the protonated parent compound, with subsequent fragmentation patterns revealing its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used for the unambiguous assignment of all atoms in a molecule.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in conformational analysis. By measuring the spatial proximity of protons, NOESY can help determine the three-dimensional structure of a molecule in solution. This would be particularly useful for understanding the conformational preferences of the steroid backbone in this compound.

X-ray Diffraction (XRD) for Crystalline Form Characterization

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline material. It provides information on the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal. This is critical in pharmaceutical research as different crystalline forms (polymorphs) of a compound can exhibit different physical properties, including solubility and stability.

Single-crystal X-ray diffraction can provide the absolute molecular structure, including stereochemistry. For instance, the crystal structure of 21-Hydroxypregna-1,4-diene-3,20-dione has been determined, revealing details about its four-fused ring system and the conformation of its side chain. researchgate.net

Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline material and can be used to identify different polymorphs, assess crystallinity, and monitor phase transitions. While no specific XRD data for this compound has been found, this technique would be essential for its solid-state characterization.

Table 2: Example of Crystal Data from a Related Steroid

| Parameter | 21-Hydroxypregna-1,4-diene-3,20-dione |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.654 (2) |

| b (Å) | 11.456 (3) |

| c (Å) | 20.345 (5) |

| V (ų) | 1782.1 (8) |

| Z | 4 |

This data is for 21-Hydroxypregna-1,4-diene-3,20-dione and serves as an example of the type of information obtained from single-crystal X-ray diffraction. researchgate.net

Application of Hyphenated Techniques in Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. saspublishers.com They combine the separation power of chromatography with the identification capabilities of spectroscopy.

LC-MS (Liquid Chromatography-Mass Spectrometry) is one of the most widely used hyphenated techniques in pharmaceutical analysis. saspublishers.com It is highly selective and sensitive and is invaluable for impurity profiling, where it can be used to separate and identify unknown impurities and degradation products in a drug substance. saspublishers.com The application of LC-MS for the analysis of progesterone degradation products demonstrates its utility in this area. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. While steroids often require derivatization to increase their volatility for GC analysis, GC-MS can provide excellent separation and structural information.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This technique is particularly useful for the structural elucidation of unknown impurities or metabolites in complex mixtures without the need for prior isolation.

These advanced analytical and characterization methodologies are essential for the comprehensive understanding of this compound. While direct data for this specific salt is limited, the established methods for the parent compound and other steroid derivatives provide a robust foundation for its analysis in a research setting.

Future Directions in Pregn 4 Ene 3,20 Dione Hydrochloride Research

Development of Novel Hydrochloride Derivatives for Specific Research Probes

The study of progesterone (B1679170) receptor (PR) dynamics, localization, and interactions necessitates the design of highly specific molecular probes. While progesterone itself is the natural ligand, its derivatives are engineered to carry reporter groups or reactive moieties that allow for visualization and characterization of the receptor.

Future efforts are focused on creating novel derivatives with enhanced features:

Fluorescent Probes: Scientists have conjugated fluorophores like BODIPY and nitrobenzoxadiazole (NBD) to progesterone analogs. nih.govnih.gov These fluorescent ligands enable real-time imaging of receptor localization and trafficking within living cells, providing insights into the dynamic processes of receptor activation and nuclear translocation. nih.govacs.org Future work aims to develop probes with improved photostability, quantum yield, and specific emission spectra to allow for multi-color imaging alongside other cellular components.

Photoaffinity Labels: These derivatives are designed with a photo-activatable group, such as a diazirine or an azido (B1232118) group. nih.govnih.govcaymanchem.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues within the receptor's binding pocket. nih.govcaymanchem.com This technique is instrumental in identifying the specific amino acids involved in ligand binding and mapping the ligand-binding domain. nih.gov Research is advancing toward creating labels with higher reaction efficiency and specificity to minimize off-target labeling.

Biotinylated Probes: Attaching a biotin (B1667282) molecule to a progesterone analog allows for the detection and purification of the progesterone receptor and its associated proteins. nih.gov The high-affinity interaction between biotin and avidin (B1170675) or streptavidin can be exploited for affinity chromatography, enriching PR from complex biological samples for further study. nih.gov

| Derivative Type | Example Moiety | Research Application | Reference |

|---|---|---|---|

| Fluorescent Ligand | BODIPY-conjugated RU486 | Live-cell imaging of receptor nuclear translocation. | nih.gov |

| Photoaffinity Label | 11α-diazoacetate progesterone | Covalent labeling of the ligand binding site to identify interacting amino acids. | nih.gov |

| Affinity Chromatography Ligand | Biotin-labeled progesterone | Purification and enrichment of progesterone receptors from biological samples. | nih.gov |

| Photoaffinity Probe with Biotin Tag | Progesterone 3-biotinyl photoaffinity probe | Detecting and observing progesterone-protein interactions via covalent binding and subsequent biotin-based detection. | caymanchem.com |

Advancements in Synthetic Methodologies for Enhanced Purity and Yield

Key areas of advancement include:

Catalytic Methods: The use of novel catalysts, particularly metal-based catalysts, is revolutionizing steroid synthesis. nih.gov These methods enable highly selective reactions, such as asymmetric conjugate additions and metallacycle-mediated annulative cross-couplings, to construct the steroid's polycyclic core with precise stereochemical control. nih.gov

Enzymatic Modifications: Biocatalysis, using enzymes like cytochrome P450s, offers a powerful tool for performing highly specific modifications on the steroid scaffold, such as hydroxylation at positions that are difficult to access through traditional chemical means. rsc.org This approach is valuable for creating novel derivatives with potentially new biological activities. rsc.org

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Traditional Linear Synthesis | Step-by-step construction of the molecule from a starting precursor. | Well-established and historically significant. | chemistrytalk.org |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Improved overall yield and modularity for creating analogs. | chemistrytalk.org |

| Metallacycle-Mediated Annulation | Use of metal complexes to facilitate ring-forming (annulation) reactions. | Concise and efficient construction of the C/D ring system. | nih.gov |

| Enzymatic Hydroxylation | Use of enzymes (e.g., P450s) to introduce hydroxyl groups with high regioselectivity and stereoselectivity. | Access to derivatives not easily made by conventional chemistry. | rsc.org |

Innovative Approaches to Stability Enhancement for Research Applications

The reliability and reproducibility of experimental results depend on the stability of the research compounds used. Progesterone and its derivatives can be susceptible to degradation, and their polymorphic nature (the ability to exist in different crystal forms) can affect physical properties like solubility. researchgate.net For amine-containing derivatives, formulation as a hydrochloride salt is a primary method to enhance both aqueous solubility and chemical stability. acs.orgnih.gov

Future research in this area will focus on:

Optimized Salt Forms: While hydrochloride is common, investigating other counter-ions (e.g., mesylate, hydrobromide) could yield salt forms with superior stability, dissolution rates, or non-hygroscopic properties, making them easier to handle and store. nih.gov

Formulation Strategies: For derivatives that remain challenging to dissolve or are unstable in solution, advanced formulation techniques such as lyophilization (freeze-drying) or encapsulation in delivery vehicles like cyclodextrins can be explored to create stable, readily usable research preparations.

Forced Degradation Studies: Systematically exposing derivatives to stress conditions (e.g., high humidity, elevated temperature, light, oxidative stress) is crucial. researchgate.net These studies help to identify potential degradation pathways and inform the development of optimal storage and handling protocols for these valuable research reagents.

Elucidation of Subtle Receptor Binding Mechanisms and Allosteric Modulation in Model Systems

The progesterone receptor, like other nuclear receptors, is a complex protein whose function is dictated by the conformational changes induced upon ligand binding. nih.govplos.org While the primary binding event is understood, the subtle mechanisms that determine whether a ligand acts as an agonist (activator) or an antagonist (blocker) are still being unraveled. nih.gov

Future investigations are directed at:

High-Resolution Structural Biology: Using techniques like X-ray crystallography to solve the structure of the PR's ligand-binding domain (LBD) when bound to different novel derivatives. nih.gov These structures can reveal subtle differences in how ligands position themselves and how they alter the receptor's surface, which in turn affects the recruitment of co-activator or co-repressor proteins. nih.gov

Molecular Dynamics Simulations: Computational modeling provides a powerful way to explore the dynamic movements of the receptor in its ligand-bound and unbound (apo) states. nih.govplos.org These simulations can identify flexible regions of the receptor and predict how the binding of a ligand allosterically alters the conformation of distant parts of the protein, such as the activation function 2 (AF2) surface, which is critical for transcriptional activity. nih.govnih.gov

Allosteric Modulation: Research is increasingly focused on the concept of allostery, where binding at one site on the receptor influences a distinct, distant site. nih.govdoi.org Progesterone's metabolite, allopregnanolone (B1667786), for instance, is a known allosteric modulator of GABA-A receptors, highlighting that steroid structures can participate in such complex regulation. droracle.ai The development of derivatives that specifically target potential allosteric sites on the progesterone receptor, rather than the primary hormone binding pocket, could provide new ways to fine-tune receptor activity for research purposes. doi.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pregn-4-ene-3,20-dione hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves progesterone (Pregn-4-ene-3,20-dione) as a precursor, with hydrochloric acid used to form the hydrochloride salt. Key steps include:

- Recrystallization : Purify the product using solvent systems like ethanol-water mixtures to remove unreacted precursors .

- Chromatography : Employ HPLC or TLC ( ) to monitor reaction progress and confirm purity.

- Characterization : Use NMR (¹H/¹³C) and mass spectrometry () to verify structural integrity.

- Data Table :

| Property | Value (Progesterone Base) | Value (Hydrochloride) | Source |

|---|---|---|---|

| CAS Number | 57-83-0 | 73489-90-4 | |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₁ClO₂ |

Q. How can researchers accurately characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC), noting discrepancies between stereoisomers (e.g., 130–132°C for (9β)-isomer vs. 126°C for progesterone) .

- Solubility : Use shake-flask methods with aqueous buffers or organic solvents (e.g., ethanol), referencing progesterone’s solubility profile (1 mg/100 mL in water for hydrocortisone acetate analogs) .

- Stability : Conduct stress testing under varied pH, temperature, and light conditions, using HPLC to track degradation .

Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers or derivatives?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers like (9β)-Pregn-4-ene-3,20-dione (CAS 851-22-9) using chiral stationary phases .

- X-ray Crystallography : Resolve absolute configuration ambiguities, particularly for derivatives with modified substituents (e.g., 16β-bromo analogs) .

- Mass Spectrometry : Compare fragmentation patterns with reference standards (e.g., NIST/EPA spectral libraries) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9β vs. 11β configurations) impact the biological activity of Pregn-4-ene-3,20-dione derivatives?

- Methodological Answer :

- In Silico Docking : Model interactions with progesterone receptors using software like AutoDock, comparing binding affinities of stereoisomers .

- In Vitro Assays : Test receptor activation in cell lines (e.g., breast cancer MCF-7) for analogs like 9β-Progesterone ( ) vs. the hydrochloride salt .

Q. What experimental strategies address contradictions in reported degradation pathways of this compound under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress, analyzing products via LC-MS/MS .

- Isotopic Labeling : Use ²H/¹³C-labeled analogs to trace degradation mechanisms (e.g., hydrolysis at C20-ketone) .

- Statistical Robustness : Follow NIH guidelines () to ensure reproducibility across labs.

Q. How can researchers design studies to elucidate the receptor-binding kinetics of this compound in non-classical pathways (e.g., membrane-bound progesterone receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors .

- Competitive Binding Assays : Use radiolabeled progesterone (³H-Progesterone) to assess displacement by the hydrochloride derivative .

- Gene Knockdown Models : Employ CRISPR/Cas9 to silence specific receptors and validate target engagement .

Methodological Best Practices

- Reproducibility : Adhere to NIH preclinical guidelines () for detailed reporting of solvents, temperatures, and instrumentation.

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., CRC Handbook, ) to resolve ambiguities.

- Ethical Compliance : Obtain necessary approvals for biological testing, particularly for steroid derivatives with hormonal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.